1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of 2,4-dimethylaniline with N-methyl-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and a base like N-Methylmorpholine (NMM) in a suitable solvent such as dimethylformamide (DMF) . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like nitrobenzene to form corresponding nitro derivatives.
Common reagents and conditions used in these reactions include solvents like DMF, oxidizing agents like nitrobenzene, and reducing agents like sodium dithionite. Major products formed from these reactions include nitro and amine derivatives, which can further undergo functionalization for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of β-hematin, a crucial process in the life cycle of the malaria parasite . Additionally, the compound induces apoptosis in cancer cells by inhibiting autophagy, leading to decreased cell survival . The exact molecular pathways involved in these processes are still under investigation, but they likely involve interactions with key enzymes and signaling proteins .
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide can be compared with other benzimidazole derivatives such as:
N-(2-Chlorobenzyl)-1-(2,5-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamide: This compound also exhibits biological activity and has been studied for its potential therapeutic applications.
N’-substituted-2-(5-nitroheterocyclic-2-yl)-3H-benzo[d]imidazole-5-carboxamide: These derivatives have shown antimalarial and antiproliferative activities similar to this compound.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-methylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-4-6-15(12(2)8-11)20-10-19-14-9-13(17(21)18-3)5-7-16(14)20/h4-10H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGUVSJLRGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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